![molecular formula C17H20N6O B14956427 N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-3-(2-pyrimidinylamino)propanamide](/img/structure/B14956427.png)
N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-3-(2-pyrimidinylamino)propanamide
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Overview
Description
N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-3-(2-pyrimidinylamino)propanamide is a complex organic compound that features a benzimidazole moiety and a pyrimidine ring. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-3-(2-pyrimidinylamino)propanamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or trimethyl orthoformate.
Alkylation: The benzimidazole core is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Coupling with Pyrimidine: The alkylated benzimidazole is coupled with a pyrimidine derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-3-(2-pyrimidinylamino)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce reduced benzimidazole derivatives.
Scientific Research Applications
N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-3-(2-pyrimidinylamino)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-3-(2-pyrimidinylamino)propanamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity . The pyrimidine ring may also contribute to the compound’s biological activity by binding to nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds such as albendazole, mebendazole, and thiabendazole share the benzimidazole core and exhibit similar pharmacological activities.
Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytarabine contain the pyrimidine ring and are used in cancer therapy.
Uniqueness
N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-3-(2-pyrimidinylamino)propanamide is unique due to the combination of both benzimidazole and pyrimidine rings, which may confer a broader spectrum of biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C17H20N6O |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-[2-(1-methylbenzimidazol-2-yl)ethyl]-3-(pyrimidin-2-ylamino)propanamide |
InChI |
InChI=1S/C17H20N6O/c1-23-14-6-3-2-5-13(14)22-15(23)7-11-18-16(24)8-12-21-17-19-9-4-10-20-17/h2-6,9-10H,7-8,11-12H2,1H3,(H,18,24)(H,19,20,21) |
InChI Key |
DDWDTRSQJRNVMX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCNC(=O)CCNC3=NC=CC=N3 |
Origin of Product |
United States |
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